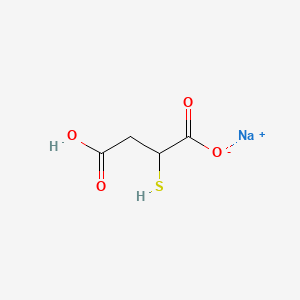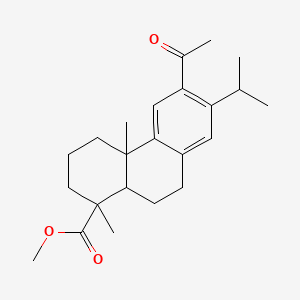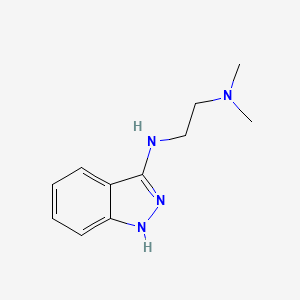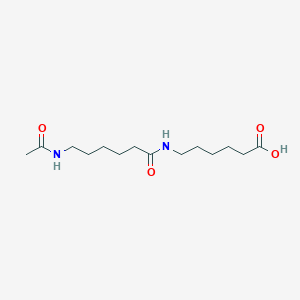
6-(6-Acetamidohexanamido)hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(6-Acetamidohexanamido)hexanoic acid is an organic compound with the molecular formula C12H24N2O3. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its white to off-white solid appearance and its solubility in water and organic solvents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6-(6-Acetamidohexanamido)hexanoic acid can be synthesized through the condensation reaction of 6-aminohexanoic acid with an aldehyde. This reaction typically involves the use of anhydrous solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-(6-Acetamidohexanamido)hexanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
6-(6-Acetamidohexanamido)hexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is utilized in the study of enzyme-substrate interactions and protein modifications.
Medicine: It serves as an intermediate in the development of pharmaceutical compounds.
Industry: It is employed in the production of polymers and other industrial materials
Mecanismo De Acción
The mechanism of action of 6-(6-Acetamidohexanamido)hexanoic acid involves its interaction with specific molecular targets and pathways. It can bind to enzymes and proteins, altering their activity and function. This compound may also participate in signaling pathways, influencing cellular processes and responses .
Comparación Con Compuestos Similares
Similar Compounds
6-Azidohexanoic acid: This compound contains an azido group and is used in click chemistry and protein labeling
6-Acetamidohexanoic acid:
Uniqueness
6-(6-Acetamidohexanamido)hexanoic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its ability to form stable amide bonds and interact with biological molecules makes it valuable in both research and industrial contexts.
Propiedades
Número CAS |
97976-48-2 |
|---|---|
Fórmula molecular |
C14H26N2O4 |
Peso molecular |
286.37 g/mol |
Nombre IUPAC |
6-(6-acetamidohexanoylamino)hexanoic acid |
InChI |
InChI=1S/C14H26N2O4/c1-12(17)15-10-6-2-4-8-13(18)16-11-7-3-5-9-14(19)20/h2-11H2,1H3,(H,15,17)(H,16,18)(H,19,20) |
Clave InChI |
YDBXZZVSBPCHAM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCCCCCC(=O)NCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



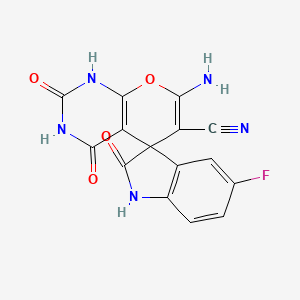
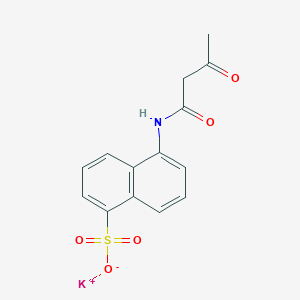

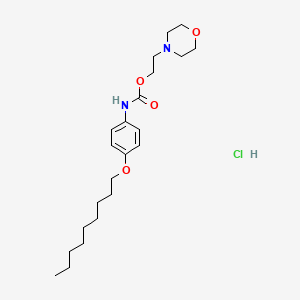

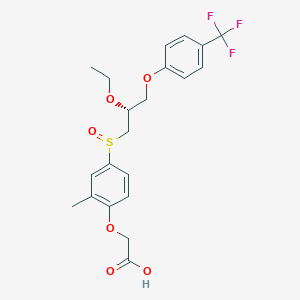

![9-[2-(diethylamino)ethyl]-2,3-dimethyl-1,9-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-10-one;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12723000.png)
![(E)-but-2-enedioic acid;2-[1-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylamino]ethyl]imidazolidin-2-ylidene]propanedinitrile](/img/structure/B12723003.png)

